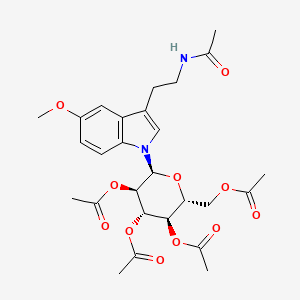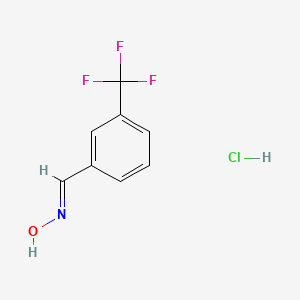
anti-m-Trifluoromethylbenzaldoxime hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-m-Trifluoromethylbenzaldoxime hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to a benzaldoxime moiety, which is further stabilized by the addition of hydrochloride.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anti-m-Trifluoromethylbenzaldoxime hydrochloride typically involves the reaction of m-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The resulting oxime is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Anti-m-Trifluoromethylbenzaldoxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Anti-m-Trifluoromethylbenzaldoxime hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of anti-m-Trifluoromethylbenzaldoxime hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with target proteins, modulating their activity.
類似化合物との比較
Similar Compounds
m-Trifluoromethylbenzaldehyde: The precursor in the synthesis of the oxime.
Trifluoromethylbenzaldoxime: Lacks the hydrochloride stabilization.
Benzaldoxime: Lacks the trifluoromethyl group.
Uniqueness
Anti-m-Trifluoromethylbenzaldoxime hydrochloride is unique due to the presence of both the trifluoromethyl group and the oxime moiety, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its stability and solubility, making it more suitable for various applications.
特性
CAS番号 |
73664-60-5 |
|---|---|
分子式 |
C8H7ClF3NO |
分子量 |
225.59 g/mol |
IUPAC名 |
(NE)-N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H6F3NO.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-12-13;/h1-5,13H;1H/b12-5+; |
InChIキー |
RNZTUMOOVYNCPM-NKPNRJPBSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=N/O.Cl |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)


![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)
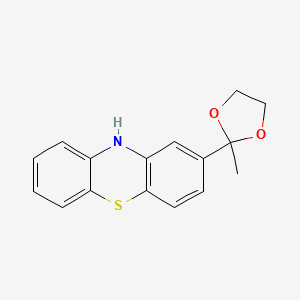



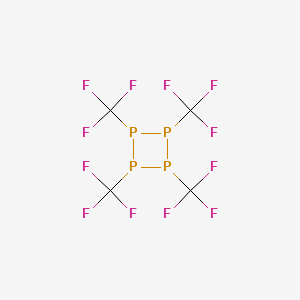
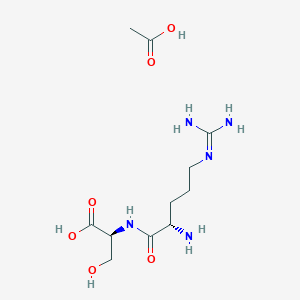

![(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)
